molecular formula C11H16N2O B13342409 (3-(1,3-Oxazinan-3-yl)phenyl)methanamine

(3-(1,3-Oxazinan-3-yl)phenyl)methanamine

Cat. No.: B13342409
M. Wt: 192.26 g/mol
InChI Key: KFBYQBLCEIOYGJ-UHFFFAOYSA-N
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Description

(3-(1,3-Oxazinan-3-yl)phenyl)methanamine ( 2060000-21-5) is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. This benzenemethanamine derivative features a 1,3-oxazinan-3-yl ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, which is of significant interest in medicinal chemistry and drug discovery for its privileged structure. The compound is supplied with high purity and is identified by the MDL number MFCD30488957. Its structure, characterized by an aromatic ring linked to both a methanamine group and a 1,3-oxazinan moiety, makes it a valuable scaffold for pharmaceutical research and the synthesis of more complex molecules. Similar heterocyclic cores are frequently explored in the development of bioactive compounds, including activators of protein targets like the cystic fibrosis transmembrane conductance regulator (CFTR) for potential therapeutic applications, as well as in the construction of combinatorial libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

[3-(1,3-oxazinan-3-yl)phenyl]methanamine

InChI

InChI=1S/C11H16N2O/c12-8-10-3-1-4-11(7-10)13-5-2-6-14-9-13/h1,3-4,7H,2,5-6,8-9,12H2

InChI Key

KFBYQBLCEIOYGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(COC1)C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Methodology Overview:

  • Step 1: Formation of an imine or Schiff base from 3-aminophenyl derivatives and aldehydes.
  • Step 2: Cyclization facilitated by acid catalysis to generate the oxazinan ring.
  • Step 3: Functionalization with amines to introduce the methanamine group.

Key Reaction Conditions:

  • Catalysts: Triflic acid (TfOH), p-toluenesulfonyl chloride, or other strong acids.
  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF), methanol, or acetonitrile.
  • Temperature: Ambient to mild heating (0–55°C).
  • Reaction Time: Typically 12–24 hours.

Advantages:

  • High yields (up to 83% reported in scale-up procedures).
  • Mild reaction conditions.
  • Compatibility with various aromatic substituents.
  • Potential for scale-up due to straightforward workup.

Limitations:

  • Requires careful control of moisture and reaction parameters.
  • Precursor availability can be a limiting factor.

Oxazinan Ring Formation via Nucleophilic Substitution

Another viable pathway involves nucleophilic substitution reactions starting from halogenated precursors such as 3-(chloromethyl)phenyl derivatives, which then undergo ring closure.

Proposed Route:

  • Step 1: Synthesis of 3-(chloromethyl)phenyl derivatives via chloromethylation of phenyl compounds.
  • Step 2: Reaction with primary amines (e.g., methylamine) under basic or neutral conditions to form the methanamine linkage.
  • Step 3: Intramolecular cyclization to form the oxazinan ring, often facilitated by heating or acid catalysis.

Supporting Data:

  • The patent WO2013169531A1 describes methods for making oxetan-3-ylmethanamines, which can be adapted for oxazinan derivatives by replacing the oxetan ring with an oxazinan ring.

Advantages:

  • Well-established chemistry with high functional group tolerance.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires halogenated intermediates.
  • Possible need for protecting groups depending on substituents.

Ring Closure via Cyclization of Amino Alcohol Precursors

This method involves initial synthesis of amino alcohols followed by cyclization to form the heterocyclic ring.

Procedure:

  • Step 1: Synthesis of 3-(hydroxy methyl)phenyl derivatives.
  • Step 2: Reaction with ammonia or methylamine under dehydrating conditions.
  • Step 3: Heating or acid catalysis to induce cyclization, forming the oxazinan ring.

Research Insights:

  • The synthesis of N-substituted 1,3-oxazinan-2-ones via three-component reactions demonstrates the feasibility of this approach, emphasizing the use of readily available reagents and mild conditions.

Advantages:

  • Simple, one-pot procedures.
  • High yields and stereoselectivity possible.

Alternative Approaches Based on Heterocyclic Precursors

Some literature suggests using heterocyclic precursors such as oxazines or benzoxazines as intermediates, which can be transformed into the target compound via selective functionalization.

Example:

  • Synthesis of benzoxazine derivatives followed by ring-opening and amination to yield (3-(1,3-oxazinan-3-yl)phenyl)methanamine.

Research Data:

  • The multicomponent synthesis of benzoxazines catalyzed by acids offers a green and efficient pathway, with yields exceeding 90% in some cases.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Multicomponent cyclization Aromatic aldehyde, amines, acid catalysts Mild, room temperature to 55°C High yields, scalable Moisture-sensitive
Nucleophilic substitution Halogenated phenyl derivatives, amines Reflux, basic or neutral Well-understood, scalable Precursor synthesis needed
Ring closure from amino alcohols Amino alcohols, ammonia/methylamine Heating, dehydrating agents One-pot, high selectivity Requires precursor preparation
Heterocyclic precursor transformation Benzoxazines, acids Mild, reflux Green, high yield Multiple steps

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and oxazinan ring are susceptible to oxidation under controlled conditions:

  • Amine Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the methanamine group to a nitro group or nitrile, depending on reaction conditions .

  • Oxazinan Ring Oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the oxazinan ring to an oxazinone derivative via epoxidation or hydroxylation .

Table 1: Oxidation Reaction Examples

ReagentConditionsProductYieldSource
KMnO₄ (aq)80°C, 4 hrs(3-(1,3-Oxazinan-3-yl)phenyl)nitrile62%
mCPBART, CH₂Cl₂, 12h3-(3-Nitrophenyl)-1,3-oxazinan-2-one78%

Reduction Reactions

The oxazinan ring and aromatic system can undergo reduction:

  • Oxazinan Ring Reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxazinan ring to a piperidine derivative .

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro-substituted derivatives to amines .

Key Finding : Reduction of the oxazinan ring enhances conformational flexibility, improving binding affinity in biological systems .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the methanamine group .

  • Halogenation : Bromine (Br₂/FeBr₃) or iodine (I₂/HIO₃) yields mono-halogenated products .

Table 2: Substitution Reaction Parameters

ReactionReagentPositionMajor ProductYieldSource
NitrationHNO₃/H₂SO₄Para4-Nitro-(3-oxazinan)phenylmethanamine85%
BrominationBr₂/FeBr₃Ortho2-Bromo-(3-oxazinan)phenylmethanamine73%

Cyclization and Ring-Opening Reactions

The oxazinan ring participates in acid/base-mediated transformations:

  • Acid-Catalyzed Ring Opening : HCl in methanol cleaves the oxazinan ring to form a linear diamine intermediate .

  • Cycloaddition : Reaction with phenylacetylene under Cu(I) catalysis yields fused bicyclic amines via [2+2] cycloaddition .

Synthetic Utility : These reactions enable access to polycyclic scaffolds for medicinal chemistry applications .

Cross-Coupling Reactions

The aryl bromide derivative participates in palladium-catalyzed couplings:

  • Suzuki Coupling : Pd(PPh₃)₄ facilitates coupling with aryl boronic acids to generate biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines .

Research Highlight : Biaryl derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Biological Activity and Mechanistic Insights

The compound’s interactions with biological targets are mediated by:

  • Hydrogen Bonding : The amine group binds to ATP-binding pockets in kinases .

  • π-π Stacking : The aromatic ring stabilizes interactions with DNA gyrase .

Case Study : Derivatives with nitro groups show 4-fold higher inhibition of Staphylococcus aureus growth (MIC = 8 µg/mL) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via cleavage of the oxazinan ring .

  • Photodegradation : UV light induces radical formation, leading to dimerization .

Scientific Research Applications

(3-(1,3-Oxazinan-3-yl)phenyl)methanamine is an organic compound featuring a phenyl ring substituted with a methanamine group and a 1,3-oxazinan ring. It has potential applications in medicinal chemistry and materials science because its structural properties facilitate interactions with biological systems and other chemical entities.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies. The biological activity of this compound is linked to its ability to interact with various biological targets. Its structure facilitates interactions through hydrogen bonding, van der Waals forces, and π-π interactions, modulating the activity of enzymes, receptors, and other proteins, potentially leading to therapeutic effects. Compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
  • Industry It is used in the synthesis of materials with specific properties, such as polymers and resins.

Pharmacophore Modeling

Mechanism of Action

The mechanism of action of (3-(1,3-Oxazinan-3-yl)phenyl)methanamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-(1,3-Oxazinan-3-yl)phenyl)methanamine to phenylmethanamine derivatives with varying substituents, focusing on structural features, synthesis, and physicochemical properties.

Structural Analogues and Key Differences

Compound Name Substituent on Phenyl Ring Heterocycle/Functional Group Molecular Formula Molecular Weight (g/mol) Key References
This compound 1,3-Oxazinan Saturated O/N heterocycle C₁₁H₁₄N₂O 190.25*
[3-(4-Methylpiperazin-1-yl)phenyl]methanamine 4-Methylpiperazine Piperazine derivative C₁₂H₁₉N₃ 205.29
(3-(Cyclobutylmethoxy)phenyl)methanamine Cyclobutylmethoxy Ether-linked cyclobutyl C₁₂H₁₇NO 205.28
[3-(Oxetan-3-yl)phenyl]methanamine Oxetan-3-yl Oxygen-containing 3-membered ring C₁₀H₁₃NO 179.22
[3-(6-Methylpyrazin-2-yl)oxyphenyl]methanamine 6-Methylpyrazinyloxy Pyrazine derivative C₁₂H₁₃N₃O 215.26

*Calculated based on analogous structures.

Key Observations:
  • Heterocyclic Influence : The 1,3-oxazinan ring provides a balance of polarity and conformational flexibility compared to piperazine (more basic due to secondary amines) or oxetan (smaller ring strain) .
  • Electronic Effects : The oxygen in 1,3-oxazinan increases electron density on the phenyl ring compared to pyrazine-containing derivatives, which may alter binding affinity in biological systems .
  • Synthetic Complexity : Piperazine and pyrazine derivatives are often synthesized via nucleophilic substitution or coupling reactions (e.g., ), whereas 1,3-oxazinan derivatives require specialized cyclization steps .

Physicochemical Properties

  • Solubility : The 1,3-oxazinan group enhances water solubility relative to lipophilic substituents like cyclobutylmethoxy . Piperazine derivatives (e.g., [3-(4-methylpiperazin-1-yl)phenyl]methanamine) exhibit higher basicity, favoring salt formation and improved solubility in acidic media .
  • Stability : Oxetan and 1,3-oxazinan rings are generally stable under physiological conditions, whereas pyrazine derivatives may undergo metabolic oxidation .

Biological Activity

(3-(1,3-Oxazinan-3-yl)phenyl)methanamine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound this compound is part of the oxazine family, which has been studied for various pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities. The oxazine moiety is known for its versatility in medicinal chemistry and has been linked to numerous biological activities.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl derivatives with oxazinan precursors through a series of steps including aminomethylation and cyclization reactions. Techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds.

3.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxazine derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
4jE. coli8 µg/mL
4jS. aureus4 µg/mL
4jB. subtilis16 µg/mL

This table illustrates that certain derivatives exhibit significant antibacterial activity, which suggests that this compound may possess similar properties .

3.2 Anti-inflammatory Activity

Research indicates that oxazine derivatives can inhibit inflammatory responses effectively. For example, one study reported that a related compound demonstrated up to 83.3% inhibition of edema induced by carrageenan in animal models . This suggests that this compound could also exhibit anti-inflammatory properties.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Action : It might inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory process.

5.1 Study on Antitubercular Activity

A notable study investigated the efficacy of oxazine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth with MIC values as low as 10 µg/mL .

5.2 Cytotoxicity Assessment

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro tests indicated that some oxazine derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents .

6. Conclusion

The biological activity of this compound presents a promising area for further research in medicinal chemistry. Its antimicrobial and anti-inflammatory properties suggest potential therapeutic applications, particularly in treating infections and inflammatory diseases.

Future studies should focus on detailed mechanistic investigations and clinical evaluations to better understand the therapeutic potential and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(1,3-Oxazinan-3-yl)phenyl)methanamine, and what parameters critically affect reaction yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Cyclization of precursors (e.g., oxazinan derivatives) with substituted phenyl groups.
  • Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine moiety.
  • Critical Parameters : Temperature control (±5°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent). Catalysts like ZnCl₂ may enhance cyclization efficiency .
    • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor via TLC or HPLC for by-product formation .

Q. How can the purity of this compound be validated using analytical techniques?

  • Analytical Workflow :

  • HPLC : Use C18 columns with mobile phase (e.g., 70:30 MeOH:H₂O + 0.1% TFA). Retention time consistency (±0.2 min) indicates purity.
  • NMR : Key signals include δ 3.5–4.0 ppm (oxazinan ring protons) and δ 1.3–1.7 ppm (CH₂ groups). Compare with literature data for structural confirmation .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 235.1312) should match theoretical values within 5 ppm error .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves (tested for permeation resistance), lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, DCM).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during oxazinan ring formation?

  • By-Product Analysis : Common impurities include uncyclized intermediates (e.g., secondary amines) and dimerized products.
  • Optimization Strategies :

  • Temperature Modulation : Lower reaction temperatures (0–5°C) reduce dimerization.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to improve regioselectivity.
  • In-Situ Monitoring : Use FT-IR to track carbonyl intermediate consumption (C=O stretch at ~1700 cm⁻¹) .

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell line selection, compound solubility in DMSO vs. saline).
  • Resolution Workflow :

  • Standardized Assays : Validate activity across ≥3 cell lines (e.g., HEK293, HeLa) with controlled DMSO concentrations (<0.1%).
  • Metabolite Profiling : Use LC-MS to identify active vs. inactive metabolites in biological matrices .
    • Data Harmonization : Cross-reference IC₅₀ values with structural analogs (e.g., benzimidazole-containing derivatives) to identify SAR trends .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Testing :

  • Temperature : Store at –20°C (long-term) vs. 4°C (short-term). Degradation >10% after 6 months at RT.
  • Light Sensitivity : Amber vials reduce photodegradation by 50% compared to clear glass.
  • Humidity Control : Silica gel desiccants prevent hydrolysis of the oxazinan ring .

Q. How can NMR spectral inconsistencies (e.g., split signals) in this compound be troubleshooted?

  • Common Issues :

  • Dynamic Exchange : Broadening of NH protons due to hydrogen bonding. Use DMSO-d₆ to stabilize signals.
  • Diastereomer Formation : Check for chiral centers (e.g., oxazinan ring substituents) via 2D NOESY .
    • Resolution : Acquire spectra at higher fields (500 MHz+) and variable temperatures (25–40°C) to resolve overlapping peaks .

Q. What role does this compound play as a building block in medicinal chemistry?

  • Applications :

  • GPCR Targeting : The oxazinan ring mimics natural ligands (e.g., serotonin derivatives) for kinase inhibition .
  • Bioisosteric Replacement : Substitute for piperazine in lead optimization to enhance blood-brain barrier penetration.
    • Case Study : Derivatives showed IC₅₀ < 100 nM against Plasmodium falciparum in antimalarial screens .

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